Tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic tertiary amine derivative with a bromo substituent at the 2-position and a ketone group at the 3-position. The compound’s stereochemistry (1S,2S,5R) is critical for its reactivity and biological interactions. This molecule serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for the development of kinase inhibitors and targeted protein degraders . Its bromo group acts as a leaving group, enabling nucleophilic substitution reactions, while the oxo group facilitates ketone-based transformations such as condensations or reductions.
Key properties include:
Properties
IUPAC Name |
tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO3/c1-12(2,3)17-11(16)14-7-4-5-8(14)10(13)9(15)6-7/h7-8,10H,4-6H2,1-3H3/t7-,8+,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNAVIZHZFZYMP-WEDXCCLWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C(=O)C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H](C(=O)C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various synthetic routes, including the use of acyclic starting materials that contain the necessary stereochemical information . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved .
Chemical Reactions Analysis
Tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of complex organic molecules, including natural products and other bioactive compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its potential biological activity.
Mechanism of Action
The mechanism of action of tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related 8-azabicyclo[3.2.1]octane derivatives, highlighting differences in substituents, synthesis, and applications:
Key Structural and Functional Differences :
Substituent Effects: Bromo vs. Amino: The bromo group in the target compound enhances electrophilicity, making it suitable for Suzuki or Ullmann couplings, whereas the amino group in ’s compound facilitates amide bond formation . Oxo vs. Hydroxy: The 3-oxo group (target compound and ) participates in keto-enol tautomerism, while the 6-hydroxy group () offers a site for oxidation or protection strategies .
Stereochemical Variations: The (1S,2S,5R) configuration in the target compound contrasts with the (1R,3r,5S) configuration in phenoxy derivatives (), impacting binding affinity in biological targets .
Synthetic Routes: Bromination likely requires HBr or PBr₃, whereas amino derivatives () employ reductive amination . Phenoxy derivatives () are synthesized via Mitsunobu reactions, highlighting the versatility of the bicyclo scaffold .
Applications :
- The target compound’s bromo group is pivotal in cross-coupling reactions for drug discovery, while ’s bromopyrazole variant targets kinase inhibition .
- Hydroxy and oxo derivatives () are used in natural product synthesis and metabolic studies .
Research Findings and Data Tables
Physical Properties Comparison :
Biological Activity
Tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C11H16BrN O4
- Molecular Weight : 288.16 g/mol
- CAS Number : [provide CAS number if available]
The structural formula can be represented as follows:
Research indicates that compounds within the azabicyclo[3.2.1]octane class exhibit various biological activities primarily through their interactions with specific enzymes and receptors. For instance, they may act as inhibitors of fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA), which are involved in the metabolism of endocannabinoids and other lipid mediators .
2. Pharmacological Effects
The compound has shown promising effects in several pharmacological contexts:
- Anti-inflammatory Activity : Inhibition of NAAA leads to increased levels of palmitoylethanolamide (PEA), which has anti-inflammatory properties. This mechanism suggests that the compound could be beneficial in treating inflammatory conditions .
- Analgesic Properties : By preserving PEA levels, the compound may enhance analgesic effects at sites of inflammation, providing a dual action of reducing pain while addressing inflammation .
3. Structure-Activity Relationship (SAR)
The SAR studies conducted on similar azabicyclo compounds reveal that modifications to the bromine substituent and the carboxylate group significantly influence biological activity. For example, variations in the stereochemistry at positions 1, 2, and 5 can lead to differences in potency against target enzymes .
Table 1: Biological Activity Overview
| Activity Type | Mechanism | Reference |
|---|---|---|
| NAAA Inhibition | Increases PEA levels | |
| Anti-inflammatory | Reduces inflammation | |
| Analgesic | Enhances pain relief |
Table 2: Structure-Activity Relationship Data
| Compound | IC50 (μM) | Comments |
|---|---|---|
| Endo-Ethoxymethyl-Pyrazinyloxy-Azabicyclo[3.2.1]octane | 0.042 | High potency against NAAA |
| Compound 39 | Varies | Structural modifications improve activity |
Case Studies
A notable study involving a related azabicyclo compound demonstrated its effectiveness in a rodent model of inflammatory pain, where it significantly reduced both mechanical allodynia and thermal hyperalgesia compared to controls . The results suggest that compounds like this compound could be developed into therapeutic agents for chronic pain management.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, and how can stereochemical purity be ensured?
- Methodology : The synthesis often starts with a bicyclic carbamate precursor (e.g., tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate). Bromination at the 2-position is achieved using N-bromosuccinimide (NBS) in anhydrous DMF at 0–25°C. Critical parameters include:
- Anhydrous conditions : Prevents hydrolysis of the tert-butyl carbamate group.
- Temperature control : Minimizes racemization (monitored via polarimetry or chiral HPLC).
- Stereochemical validation : X-ray crystallography (if crystals form) or NOESY NMR to confirm (1S,2S,5R) configuration .
Q. How can the bromo and oxo functional groups in this compound be characterized spectroscopically?
- Methodology :
- NMR : The bromine atom induces distinct 1H splitting (e.g., C2-H appears as a doublet of doublets due to coupling with adjacent protons). The 3-oxo group shows a carbonyl signal at ~205–210 ppm in 13C NMR.
- Mass spectrometry (HRMS) : The molecular ion [M+H]+ should match C12H19BrNO3+ (calc. 328.0524). Fragmentation patterns (e.g., loss of CO2 or tert-butyl group) confirm structural integrity.
- IR : A strong C=O stretch at ~1700 cm⁻¹ and C-Br stretch at ~550 cm⁻¹ .
Q. What are common side reactions during bromination, and how can they be mitigated?
- Methodology :
- Over-bromination : Use stoichiometric NBS and monitor via TLC.
- Elimination reactions : Avoid elevated temperatures; employ mild bases (e.g., NaHCO3) to neutralize HBr byproducts.
- Racemization : Conduct reactions under inert atmosphere (N2/Ar) and use low-polarity solvents (e.g., dichloromethane) .
Advanced Research Questions
Q. How does the stereoelectronic environment of the bromine atom influence its reactivity in cross-coupling reactions?
- Methodology :
- DFT calculations : Analyze LUMO distribution to predict electrophilic sites. The 3-oxo group conjugates with the C2-Br bond, lowering the LUMO energy and enhancing Suzuki-Miyaura coupling efficiency.
- Experimental validation : Compare coupling rates using Pd catalysts (e.g., Pd(PPh3)4 vs. XPhos Pd G3). LC-MS tracks aryl boronic acid incorporation.
- Contradictions : If experimental yields conflict with DFT predictions (e.g., lower C2 selectivity), consider solvent effects (e.g., DMF vs. THF) or steric hindrance from the bicyclic framework .
Q. What strategies optimize the use of this compound as a building block for spirocyclic alkaloid analogs?
- Methodology :
- Ring-opening/annulation : React the bromo group with nucleophiles (e.g., amines) to form spirocenters. For example, treatment with a primary amine in DMF at 60°C yields spiro-piperidine derivatives.
- Reductive amination : Convert the 3-oxo group to an amine for subsequent cyclization. Use NaBH3CN or STAB in MeOH.
- Case study : Analogous bicyclic carbamates have been used in CCR5 antagonist synthesis, where stereochemistry dictates binding affinity .
Q. How can conflicting crystallographic data on the bicyclic framework be resolved?
- Methodology :
- SHELX refinement : Use SHELXL for high-resolution data to model disorder in the tert-butyl group. Apply TWIN commands if crystals are twinned.
- Comparative analysis : Cross-validate with DFT-optimized geometries (e.g., Gaussian09) and Hirshfeld surface analysis.
- Contradictions : Discrepancies in bond angles may arise from crystal packing forces; prioritize gas-phase DFT data for electronic structure insights .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
